

Tralkoxydim: A Technical Guide to its Molecular Herbicidal Action

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Compound of Interest

Compound Name: *Tralkoxydim*

Cat. No.: *B8805380*

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Introduction

Tralkoxydim is a selective, post-emergence herbicide belonging to the cyclohexanedione chemical class.[1] It is widely utilized for the control of grass weeds in various cereal crops, including wheat and barley.[2][3] The herbicidal efficacy of **tralkoxydim** stems from its specific inhibition of a crucial enzyme in plant lipid metabolism, leading to the disruption of cell membrane synthesis and ultimately, plant death. This technical guide provides an in-depth exploration of the molecular basis of **tralkoxydim**'s herbicidal activity, detailing its mechanism of action, the molecular basis of resistance, and the experimental protocols used to elucidate these functions.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

The primary molecular target of **tralkoxydim** is Acetyl-CoA Carboxylase (ACCase), a biotin-dependent enzyme that catalyzes the first committed step in the fatty acid biosynthesis pathway.[4][5][6] ACCase facilitates the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, a critical building block for the synthesis of fatty acids.[7][8] These fatty acids are essential components of cell membranes and are vital for plant growth and development.

Tralkoxydim acts as a potent and selective inhibitor of the plastidic ACCase found in grasses. [9][10] By binding to the carboxyltransferase (CT) domain of the enzyme, **tralkoxydim** prevents the carboxylation of acetyl-CoA, thereby halting the production of malonyl-CoA.[7] This disruption of fatty acid synthesis leads to a cessation of cell division and growth in the meristematic tissues of susceptible grass species.[11] Visible symptoms of **tralkoxydim** application, such as chlorosis and necrosis of new leaves, typically appear several days after treatment, culminating in the death of the weed.[9]

Broadleaf plants are naturally tolerant to **tralkoxydim** due to the presence of a less sensitive form of the ACCase enzyme.[9]

Logical Relationship of **Tralkoxydim**'s Action



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Caption: Logical flow of **tralkoxydim**'s inhibitory action on plant growth.

Quantitative Data: ACCase Inhibition

The inhibitory potency of **tralkoxydim** against ACCase is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the herbicide required to reduce the enzyme's activity by 50%.

Herbicide	Target Species	IC50 (μM)	Reference
Tralkoxydim	Setaria viridis (Green Foxtail) - Susceptible	Not explicitly stated, but R biotype was 5.8- to 625.0-fold less sensitive to various ACCase inhibitors	[12]
Tralkoxydim	Lolium spp. - Homozygous 1781, 2078, or 2088 mutants	Resistant to tralkoxydim	[10]
Tralkoxydim	Zea mays (Maize)	~1 μM caused ~40% inhibition	[13][14]

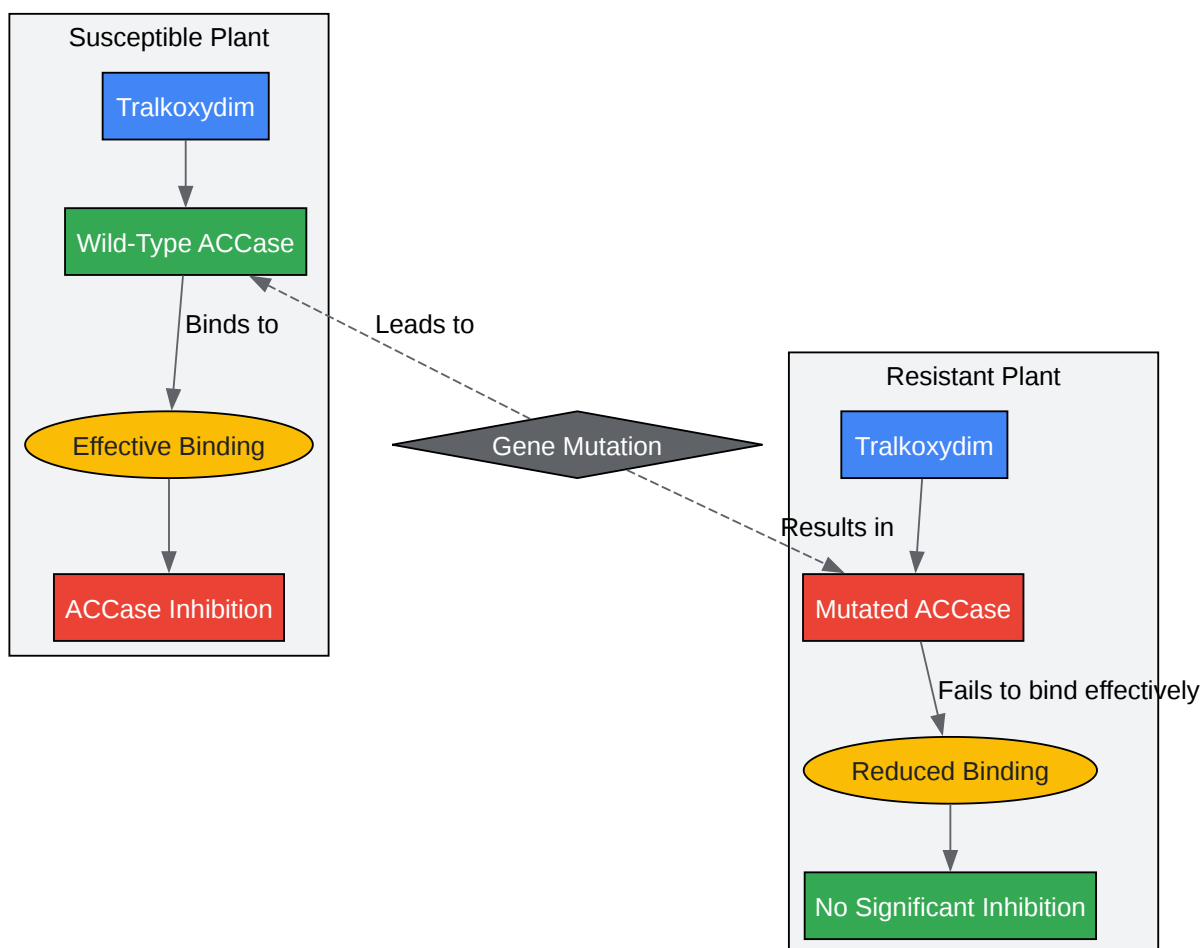
Molecular Basis of Resistance

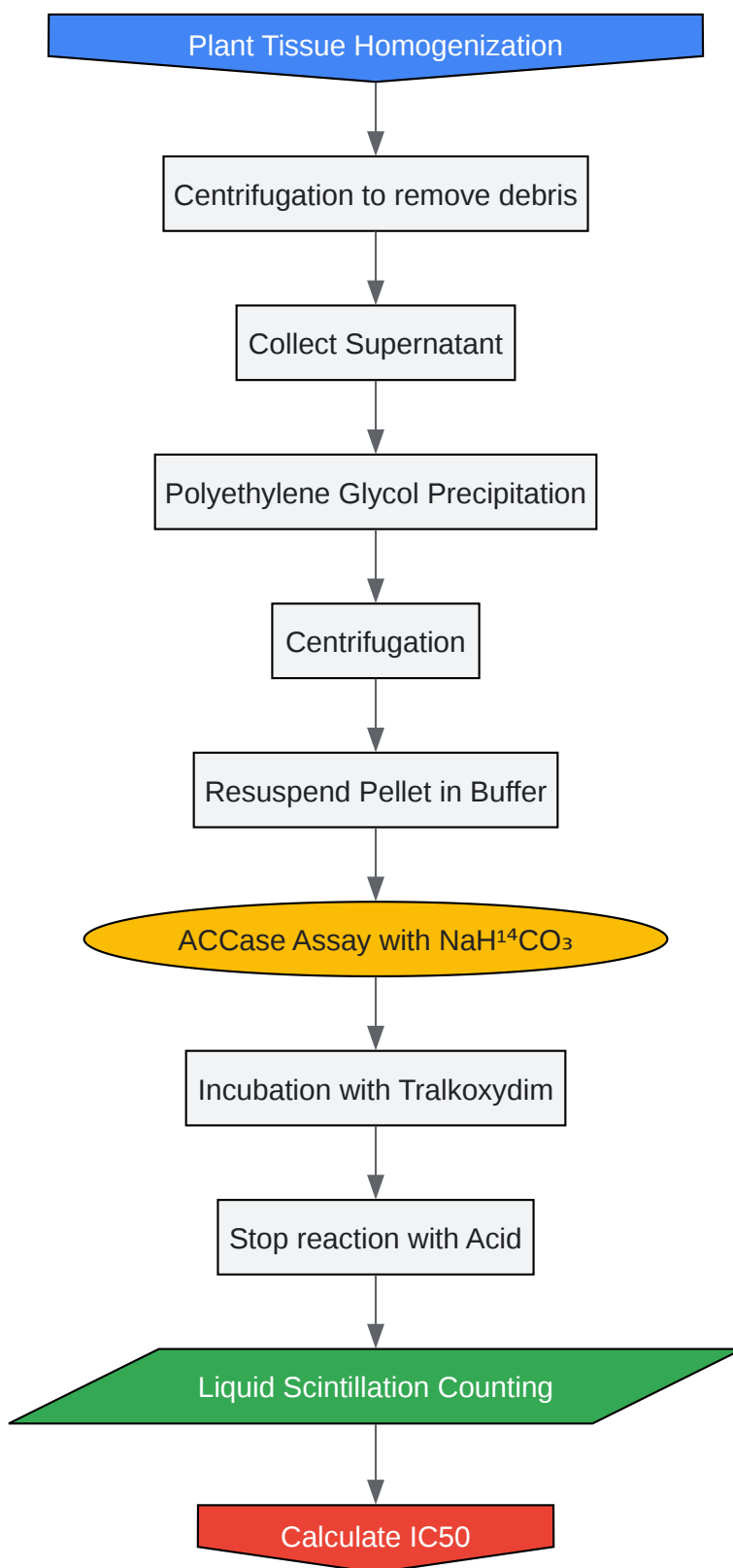
The repeated use of ACCase-inhibiting herbicides, including **tralkoxydim**, has led to the evolution of resistant weed biotypes.[1][3] Resistance can arise through two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).[15][16]

Target-Site Resistance (TSR)

TSR is the most common mechanism of resistance to ACCase inhibitors and results from mutations in the gene encoding the ACCase enzyme.[16][17] These mutations lead to amino acid substitutions in the herbicide-binding site of the enzyme, reducing the binding affinity of **tralkoxydim** and rendering the enzyme less sensitive to inhibition.[17] Several specific mutations in the carboxyltransferase (CT) domain of the ACCase gene have been identified that confer resistance to cyclohexanediones.[10][15]

Signaling Pathway of Target-Site Resistance





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